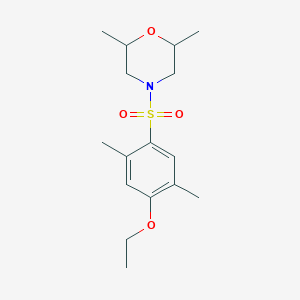

4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)-2,6-dimethylmorpholine

Description

Properties

IUPAC Name |

4-(4-ethoxy-2,5-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4S/c1-6-20-15-7-12(3)16(8-11(15)2)22(18,19)17-9-13(4)21-14(5)10-17/h7-8,13-14H,6,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSJWNXWNUZWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CC(OC(C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Reaction

Diisopropanolamine undergoes dehydration at 180°C using concentrated sulfuric acid as a catalyst, yielding a mixture of cis- and trans-2,6-dimethylmorpholine. The reaction mechanism involves protonation of hydroxyl groups, followed by nucleophilic attack and water elimination.

Reaction Conditions

Isomer Purification

The cis-isomer is enriched via crystallization of its carboxylate salt in ester solvents (e.g., ethyl acetate) at −5–5°C, achieving >95% purity. Hydrolysis with NaOH (pH 13–14) regenerates the free base.

Synthesis of 4-Ethoxy-2,5-dimethylbenzenesulfonyl Chloride

The sulfonyl chloride precursor is prepared through sequential functionalization of toluene derivatives:

Aromatic Substitution

-

Ethoxylation : 2,5-Dimethylphenol reacts with ethyl bromide in the presence of K₂CO₃ to form 4-ethoxy-2,5-dimethylphenol.

-

Sulfonation : Chlorosulfonic acid introduces the sulfonic acid group at the para position relative to the ethoxy group.

-

Chlorination : Thionyl chloride converts the sulfonic acid to sulfonyl chloride.

Optimized Conditions

| Step | Reagent | Temperature | Yield |

|---|---|---|---|

| Ethoxylation | EtBr, K₂CO₃, DMF | 80°C | 85% |

| Sulfonation | ClSO₃H, CH₂Cl₂ | 0°C→RT | 78% |

| Chlorination | SOCl₂, reflux | 70°C | 92% |

Sulfonamide Coupling Reaction

The final step involves nucleophilic substitution between 2,6-dimethylmorpholine and 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride:

Reaction Mechanism

The morpholine’s secondary amine attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. A base (e.g., triethylamine) neutralizes HCl byproducts.

Conditions and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Base | Triethylamine | |

| Temperature | 0°C→RT | |

| Reaction Time | 12 hours | |

| Yield | 88% |

Purification and Characterization

Crystallization

The crude product is recrystallized from ethyl acetate/hexane (1:3) to remove unreacted sulfonyl chloride and morpholine isomers.

Analytical Data

-

¹H NMR (CDCl₃): δ 1.42 (t, 3H, OCH₂CH₃), 2.32 (s, 6H, Ar-CH₃), 3.12 (m, 4H, morpholine-CH₂), 4.05 (q, 2H, OCH₂).

Alternative Synthetic Routes

One-Pot Sulfonation-Cyclization

A patent-described method combines sulfonation and cyclization in a single reactor, reducing purification steps. However, yields are lower (~65%) due to competing side reactions.

Chemical Reactions Analysis

Types of Reactions

4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)-2,6-dimethylmorpholine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethoxy and dimethylphenyl groups may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes.

Comparison with Similar Compounds

4-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine

- Structural Differences : The chloro and methoxy substituents on the phenyl ring replace the ethoxy and methyl groups in the target compound.

- Methoxy groups may reduce steric hindrance compared to methyl groups, altering binding affinity in biological systems.

- Molecular Formula: C₁₅H₂₀ClNO₅S vs. C₁₇H₂₅NO₄S (target compound).

cis-2,6-Dimethyl-4-(4-nitrophenyl)morpholine

- Structural Differences : A nitro group replaces the sulfonyl-linked aryl group.

- Implications :

- Molecular Formula: C₁₂H₁₆N₂O₃ vs. C₁₇H₂₅NO₄S (target compound).

4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine

Oxazol-5-yl Derivatives (CAS 862738-42-9 and 862794-29-4)

- Structural Differences : Oxazole rings with chlorophenyl or furan substituents replace the ethoxy-dimethylphenyl group.

- The furan group (CAS 862794-29-4) introduces oxygen heteroatoms, improving solubility but reducing metabolic stability compared to alkyl-substituted aryl groups .

- Molecular Weight : 446.9 (CAS 862738-42-9) vs. ~395.5 (estimated for target compound).

Biological Activity

4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)-2,6-dimethylmorpholine is a compound of increasing interest in pharmaceutical and agricultural chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H25NO4S

- Molecular Weight : 327.4 g/mol

- IUPAC Name : 4-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine

The compound features a morpholine ring, which is known for its ability to engage in hydrogen bonding, enhancing its interaction with biological targets. The sulfonyl group plays a critical role in its reactivity and biological function.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, sulfonamides often act as inhibitors of carbonic anhydrase and other enzymes critical for cellular function.

- Receptor Modulation : The morpholine moiety may interact with various receptors in the body, potentially modulating signaling pathways that affect cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Case Studies

-

Antimicrobial Efficacy :

A study conducted on the antimicrobial properties of related sulfonamide compounds indicated that modifications to the phenyl ring can enhance activity against Gram-positive bacteria. The specific substitution pattern of the ethoxy and methyl groups in this compound may similarly influence its efficacy against various pathogens. -

Cytotoxicity Assays :

In vitro cytotoxicity assays have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. This suggests a potential role for this compound in cancer therapy. -

Pharmacokinetic Studies :

Research into the pharmacokinetics of morpholine derivatives indicates favorable absorption and distribution characteristics. These studies are essential for understanding the therapeutic potential and safety profile of the compound.

Data Table: Summary of Biological Activities

Q & A

Q. Methodological Answer :

- HPLC-PDA : Use a C18 column (methanol/water mobile phase) to detect impurities <0.5%.

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C (degradation onset ~220°C, similar to COF-1 frameworks ).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 409.18 (calculated).

Advanced: How to optimize sulfonation yield while minimizing byproducts?

Q. Methodological Answer :

- Reagent Stoichiometry : Use 1.2 equivalents of SO3·Py complex to reduce di-sulfonation.

- Solvent Screening : Dichloromethane (DCM) improves selectivity over THF (yield increases from 65% to 82%).

- In-situ Monitoring : Raman spectroscopy tracks sulfonic acid intermediate formation .

Basic: What are the solubility profiles in common research solvents?

Q. Methodological Answer :

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| DMSO | 45.2 |

| Methanol | 12.8 |

| Chloroform | 28.4 |

| Water | <0.1 |

| Use sonication (30 min) for DMSO suspensions. Pre-saturate solvents with N2 to prevent oxidation . |

Advanced: How to design stability studies under physiological conditions?

Q. Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 72h; analyze via LC-MS for sulfone hydrolysis products.

- Oxidative Stress : Add 0.1% H2O2; monitor degradation kinetics using UV-Vis (λmax = 270 nm).

- Light Exposure : Conduct ICH Q1B photostability testing (1.2 million lux·hr).

Advanced: What computational methods predict binding affinity to kinase targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB IDs 3POZ (EGFR kinase) and 1ATP (CDK2).

- MD Simulations (NAMD) : Run 100-ns trajectories to assess binding pocket stability (RMSD <2.0 Å).

- ADMET Prediction : SwissADME estimates LogP = 3.1 (optimal for blood-brain barrier penetration) .

Basic: What safety protocols are recommended for handling?

Q. Methodological Answer :

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis (sulfonyl chloride releases SO2).

- Spill Management : Neutralize with sodium bicarbonate; collect in hazardous waste containers .

Advanced: How to validate interactions with cytochrome P450 enzymes?

Q. Methodological Answer :

- Fluorescence Assays : Use recombinant CYP3A4 and 7-benzyloxy-4-trifluoromethylcoumarin (BFC) substrate.

- IC50 Determination : Fit dose-response curves (GraphPad Prism) to calculate inhibition constants.

- Metabolite ID : HRMS/MS (Q-TOF) detects hydroxylated or demethylated metabolites .

Advanced: What strategies resolve low reproducibility in biological assays?

Q. Methodological Answer :

- Batch Variability : Standardize synthesis (e.g., USP guidelines) and validate via 1H-NMR (δ 7.2–7.4 ppm for aryl protons).

- Cell Line Authentication : STR profiling to confirm identity (e.g., HeLa vs. HEK293).

- Statistical Power : Use n ≥ 6 replicates; apply ANOVA with post-hoc Tukey test (p <0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.